Pantoprazole N-Oxide Sodium Salt is synthesized from Pantoprazole through a series of chemical reactions involving oxidation processes. The original compound, Pantoprazole, is derived from the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride .
This compound belongs to the class of benzimidazole derivatives and is categorized as a proton pump inhibitor. It acts by inhibiting the hydrogen-potassium ATPase enzyme system in the gastric parietal cells, effectively reducing gastric acid secretion.
The synthesis of Pantoprazole N-Oxide Sodium Salt involves several key steps:
The molecular formula for Pantoprazole N-Oxide Sodium Salt is with a molecular weight of approximately 421.35 g/mol. The structural representation includes a benzimidazole ring connected to a sulfoxide group and fluorinated methoxy substituents.
The key reactions involved in the synthesis include:
These reactions are carefully controlled to prevent by-products and ensure high yields.
Pantoprazole N-Oxide Sodium Salt functions by irreversibly binding to the hydrogen-potassium ATPase enzyme system located in the gastric parietal cells. This inhibition blocks the final step of acid production in the stomach, leading to decreased gastric acidity. The effectiveness of this mechanism has been documented through various pharmacological studies, showing significant reductions in gastric acid secretion following administration .
These properties make Pantoprazole N-Oxide Sodium Salt suitable for oral and injectable formulations.
Pantoprazole N-Oxide Sodium Salt is primarily used in clinical settings for:
Research continues into its potential applications in other gastrointestinal disorders and its effectiveness compared to other proton pump inhibitors .
Pantoprazole N-Oxide Sodium Salt is characterized by a distinct molecular architecture centered on a benzimidazole-pyridine backbone. Its defining feature is the N-oxidation of the pyridine nitrogen, which imparts altered electronic properties compared to pantoprazole. The sodium ion coordinates with the sulfinyl group (–S=O), forming a stable salt complex. Key structural identifiers include:
Table 1: Key Structural Identifiers of Pantoprazole N-Oxide Sodium Salt
Property | Value |
---|---|
CAS Registry Number | 1279822-90-0 |
Molecular Formula | C₁₆H₁₄F₂N₃NaO₅S |
Exact Mass | 421.35 g/mol |
MDL Number | MFCD08063690 |
The systematic IUPAC name for this compound is sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methyl]sulfinyl]-1H-benzimidazol-3-ium. The CAS registry (1279822-90-0) uniquely identifies the sodium salt form, distinguishing it from the parent acid (CAS 953787-60-5 for pantoprazole N-oxide) [1] [6] [7]. The CAS registry is critical for unambiguous sourcing and regulatory documentation, especially given its designation as a process-related impurity or degradation product in pantoprazole sodium formulations [5] [7].
Pantoprazole N-Oxide Sodium Salt diverges structurally from pantoprazole sodium at two sites: (1) N-oxidation of the pyridine ring, and (2) sodium coordination instead of protonation. This modifies key properties:
Table 2: Molecular Comparison with Related Compounds
Compound | Molecular Formula | Key Structural Difference | Role/Origin |
---|---|---|---|
Pantoprazole sodium | C₁₆H₁₄F₂N₃NaO₄S | No pyridine N-oxide | Active pharmaceutical ingredient |
Pantoprazole N-oxide | C₁₆H₁₅F₂N₃O₅S | N-oxide (acid form, no sodium) | Synthetic intermediate/impurity |
Impurity-III (pantoprazole sulfone) | C₁₆H₁₅F₂N₃O₄S | Sulfonyl group (–SO₂–) instead of sulfinyl | Oxidation impurity |
The N-oxide derivative arises during synthesis via incomplete oxidation control or via degradation under oxidative stress [5] [6]. Its sodium salt form enhances aqueous solubility relative to the free acid, crucial for analytical isolation during impurity profiling [5].
Solubility and Hydration States
While direct solubility data for this specific compound is limited in the literature, its sodium salt nature suggests higher water solubility than the non-ionized pantoprazole N-oxide. Hydrate formation (e.g., mono- or sesquihydrate) commonly observed in proton pump inhibitors like pantoprazole sodium significantly influences solubility and stability. Hydrates exhibit reduced aqueous solubility compared to anhydrous forms due to crystalline lattice stabilization [2].
Thermal and pH Stability
The N-oxide moiety increases susceptibility to thermal degradation. Storage recommendations (+5°C) indicate thermal lability [6]. Degradation pathways include:
Crystallography
No single-crystal X-ray diffraction data is publicly available for this compound. However, studies on pantoprazole sodium hydrates provide insights:
Table 3: Impact of Hydration on Physicochemical Behavior
Hydration Type | Structural Features | Solubility Trend | Rehydration Behavior |
---|---|---|---|
Channel hydrates | Water in crystalline channels | Lower than anhydrous | Rapid after dehydration |
Isolated lattice hydrates | Water molecules separated by drug | Lowest among hydrates | Requires phase change |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6